Citalopram-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

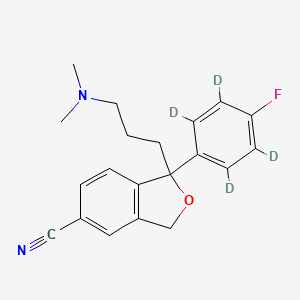

Citalopram-d4 is a deuterated form of citalopram, a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant. The deuterium atoms replace hydrogen atoms in the molecule, which can be useful in various analytical and research applications due to its stability and distinguishable mass.

準備方法

Synthetic Routes and Reaction Conditions

Citalopram-d4 can be synthesized through a multi-step process involving the incorporation of deuterium atoms. One common method involves the use of deuterated reagents in the synthesis of the citalopram molecule. The process typically includes:

Starting Material: The synthesis begins with a suitable precursor, such as a deuterated benzofuran derivative.

Reaction Steps: The precursor undergoes several chemical reactions, including alkylation, nitrile formation, and cyclization, to form the this compound structure.

Purification: The final product is purified using techniques such as chromatography to ensure high purity and deuterium incorporation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of deuterated reagents and precursors are used to produce this compound.

Optimization: Reaction conditions are optimized for maximum yield and purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

化学反応の分析

Types of Reactions

Citalopram-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The molecule can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

科学的研究の応用

Citalopram-d4 has several scientific research applications, including:

Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of citalopram.

Pharmacokinetics: Helps in studying the pharmacokinetic properties of citalopram by providing a distinguishable marker.

Metabolism Studies: Used to investigate the metabolic pathways and degradation products of citalopram.

Drug Development: Assists in the development of new antidepressant drugs by providing insights into the behavior of citalopram in biological systems.

作用機序

Citalopram-d4, like citalopram, exerts its effects by inhibiting the reuptake of serotonin in the central nervous system. This inhibition increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The primary molecular target is the serotonin transporter (SLC6A4), which is responsible for the reuptake of serotonin from the synaptic cleft.

類似化合物との比較

Similar Compounds

Escitalopram: An enantiomer of citalopram with similar antidepressant properties.

Fluoxetine: Another SSRI used to treat depression and other mood disorders.

Sertraline: An SSRI with a similar mechanism of action but different chemical structure.

Uniqueness

Citalopram-d4 is unique due to the incorporation of deuterium atoms, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification and tracking of the compound are essential.

生物活性

Citalopram-d4 is a deuterated form of citalopram, a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of major depressive disorder and anxiety disorders. The biological activity of this compound is primarily characterized by its pharmacological effects, metabolic pathways, and clinical implications. This article will explore these aspects in detail, supported by data tables and case studies.

Citalopram acts primarily as a selective inhibitor of the serotonin transporter (SERT) , leading to increased levels of serotonin (5-HT) in the synaptic cleft. This mechanism is crucial for its antidepressant effects. Unlike other antidepressants, this compound demonstrates minimal interaction with norepinephrine and dopamine transporters, which contributes to its favorable side effect profile.

Key Points:

- Serotonin Reuptake Inhibition: this compound selectively inhibits the reuptake of serotonin, enhancing serotonergic transmission in the central nervous system (CNS) .

- Minimal Affinity for Other Receptors: It shows low affinity for histamine, acetylcholine, and adrenergic receptors, reducing the risk of side effects commonly associated with other antidepressants .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of citalopram but may exhibit differences due to deuteration. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | ~80% relative to IV dosing |

| Half-life | ~35 hours |

| Volume of Distribution | ~12 L/kg |

| Protein Binding | ~80% |

This compound's metabolism occurs primarily in the liver, where it is converted into several active metabolites that also exhibit serotonergic activity .

Clinical Efficacy and Safety

This compound has been evaluated in various clinical settings. A review of clinical trials indicates that it is effective in treating depression and anxiety disorders, with a safety profile that is generally well-tolerated.

Case Studies:

- Case Study on Eosinophilia: A 46-year-old male developed drug reaction with eosinophilia and systemic symptoms (DRESS) after starting citalopram therapy. Patch testing confirmed sensitivity to citalopram, highlighting the potential for serious adverse reactions even with SSRIs .

- Long-term Efficacy: A meta-analysis reviewed 30 randomized controlled trials demonstrating that citalopram significantly outperformed placebo in alleviating depressive symptoms .

Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been reported:

- QT Interval Prolongation: High doses (>40 mg/day) have been associated with cardiac risks such as QT prolongation .

- Common Side Effects: Include nausea, dry mouth, fatigue, and sexual dysfunction.

Research Findings

Recent studies have focused on the broader implications of using this compound:

- Comparative Studies: Research indicates that Citalopram exhibits efficacy comparable to other SSRIs and tricyclic antidepressants while maintaining a more favorable side effect profile .

- Systematic Reviews: Evidence supports its use not only in major depressive disorder but also in anxiety disorders and panic disorder .

特性

IUPAC Name |

1-[3-(dimethylamino)propyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/i5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEQXVZVJXJVFP-KDWZCNHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2(C3=C(CO2)C=C(C=C3)C#N)CCCN(C)C)[2H])[2H])F)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。